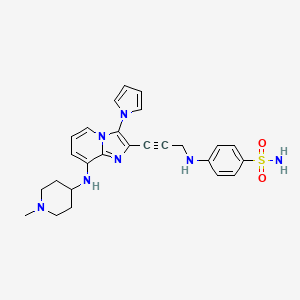
p53 Activator 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p53 Activator 11: is a potent small molecule activator of the p53 protein, specifically targeting the Y220C mutant form of p53. The p53 protein, often referred to as the “guardian of the genome,” plays a crucial role in regulating the cell cycle, apoptosis, and DNA repair. Mutations in the p53 gene are common in various cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p53 Activator 11 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: p53 Activator 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
Chemistry: In chemistry, p53 Activator 11 is used as a tool compound to study the activation of the p53 pathway and its effects on cellular processes .
Biology: In biological research, this compound is used to investigate the role of p53 in cell cycle regulation, apoptosis, and DNA repair. It helps in understanding the molecular mechanisms underlying p53 activation and its impact on cellular functions .
Medicine: In medicine, this compound has potential therapeutic applications in cancer treatment. By activating the p53 pathway, it can induce apoptosis in cancer cells with mutant p53, thereby inhibiting tumor growth .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at targeting the p53 pathway for cancer therapy .
Mécanisme D'action
p53 Activator 11 exerts its effects by binding to the Y220C mutant form of p53, stabilizing the protein and restoring its wild-type function. This activation leads to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. The molecular targets and pathways involved include the p53-MDM2 interaction, the p53-DNA binding domain, and various post-translational modifications that regulate p53 activity .
Comparaison Avec Des Composés Similaires
Nutlin-3: A small molecule that inhibits the interaction between p53 and MDM2, leading to p53 activation.
PRIMA-1: A compound that restores the wild-type conformation and function of mutant p53.
RITA: A small molecule that binds to p53 and prevents its degradation by MDM2.
Uniqueness: p53 Activator 11 is unique in its specificity for the Y220C mutant form of p53, making it a valuable tool for studying and targeting this specific mutation in cancer therapy .
Propriétés
Formule moléculaire |
C26H29N7O2S |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
4-[3-[8-[(1-methylpiperidin-4-yl)amino]-3-pyrrol-1-ylimidazo[1,2-a]pyridin-2-yl]prop-2-ynylamino]benzenesulfonamide |
InChI |
InChI=1S/C26H29N7O2S/c1-31-18-12-21(13-19-31)29-23-7-5-17-33-25(23)30-24(26(33)32-15-2-3-16-32)6-4-14-28-20-8-10-22(11-9-20)36(27,34)35/h2-3,5,7-11,15-17,21,28-29H,12-14,18-19H2,1H3,(H2,27,34,35) |
Clé InChI |
PXIXJBZHIFAIRA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC2=CC=CN3C2=NC(=C3N4C=CC=C4)C#CCNC5=CC=C(C=C5)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



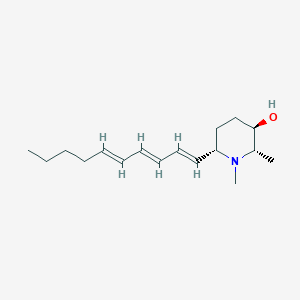
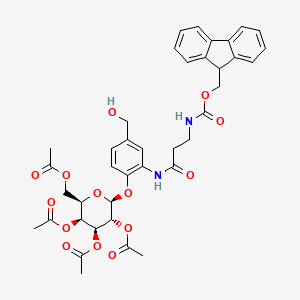
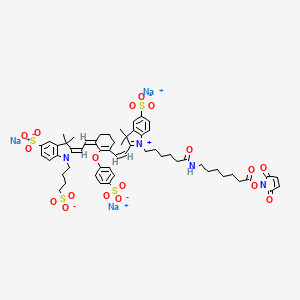


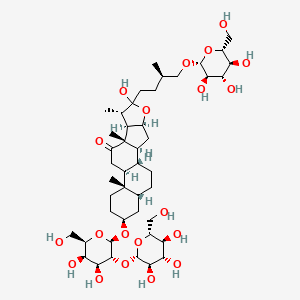
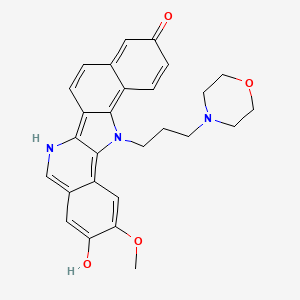

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)
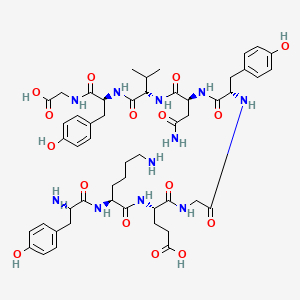
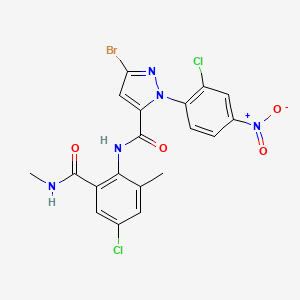
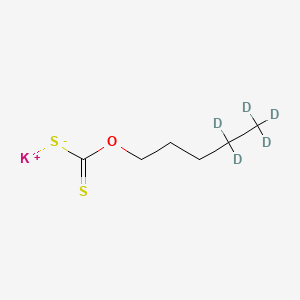
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
